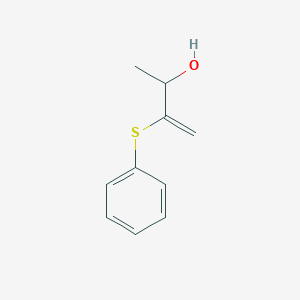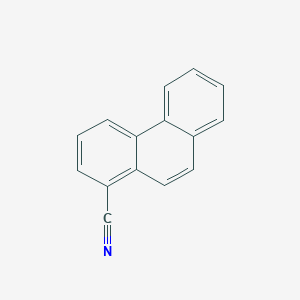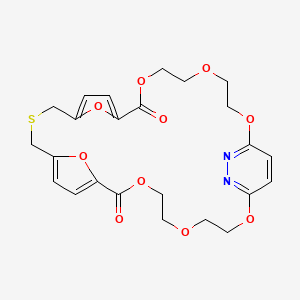
2,5,8,22,25,28,34,35-Octaoxa-15-thia-30,31-diazatetracyclo(27.2.2.1(sup 10,13).1(sup 17,20))pentatriaconta-10,12,17,19,29,31,32-heptaene-9,21-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8,22,25,28,34,35-Octaoxa-15-thia-30,31-diazatetracyclo(27221(sup 10,13)1(sup 17,20))pentatriaconta-10,12,17,19,29,31,32-heptaene-9,21-dione is a complex organic compound with a unique structure characterized by multiple oxygen, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,22,25,28,34,35-Octaoxa-15-thia-30,31-diazatetracyclo(27.2.2.1(sup 10,13).1(sup 17,20))pentatriaconta-10,12,17,19,29,31,32-heptaene-9,21-dione involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and catalysts. The reaction conditions typically require controlled temperatures, pressures, and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2,5,8,22,25,28,34,35-Octaoxa-15-thia-30,31-diazatetracyclo(27.2.2.1(sup 10,13).1(sup 17,20))pentatriaconta-10,12,17,19,29,31,32-heptaene-9,21-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the modification of functional groups.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce simpler hydrocarbons or modified functional groups.
Scientific Research Applications
2,5,8,22,25,28,34,35-Octaoxa-15-thia-30,31-diazatetracyclo(27.2.2.1(sup 10,13).1(sup 17,20))pentatriaconta-10,12,17,19,29,31,32-heptaene-9,21-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, coatings, and polymers.
Mechanism of Action
The mechanism of action of 2,5,8,22,25,28,34,35-Octaoxa-15-thia-30,31-diazatetracyclo(27.2.2.1(sup 10,13).1(sup 17,20))pentatriaconta-10,12,17,19,29,31,32-heptaene-9,21-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,5,8,22,25,28,34,35-Octaoxa-15-thia-30,31-diazatetracyclo(27.2.2.1(sup 10,13).1(sup 17,20))pentatriaconta-10,12,17,19,29,31,32-heptaene-9,21-dione shares similarities with other complex organic compounds that contain multiple heteroatoms and cyclic structures.
Uniqueness
- The unique combination of oxygen, sulfur, and nitrogen atoms in its structure distinguishes it from other compounds. This unique architecture contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
73823-27-5 |
|---|---|
Molecular Formula |
C24H26N2O10S |
Molecular Weight |
534.5 g/mol |
IUPAC Name |
2,5,8,22,25,28,34,35-octaoxa-15-thia-30,31-diazatetracyclo[27.2.2.110,13.117,20]pentatriaconta-1(31),10,12,17,19,29,32-heptaene-9,21-dione |
InChI |
InChI=1S/C24H26N2O10S/c27-23-19-3-1-17(35-19)15-37-16-18-2-4-20(36-18)24(28)34-14-10-30-8-12-32-22-6-5-21(25-26-22)31-11-7-29-9-13-33-23/h1-6H,7-16H2 |
InChI Key |
BKAXRNBLONSPIN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=NN=C(C=C2)OCCOCCOC(=O)C3=CC=C(O3)CSCC4=CC=C(O4)C(=O)OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


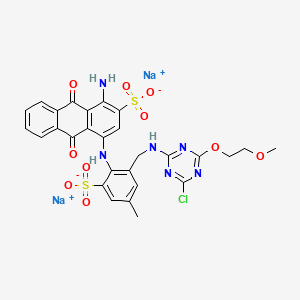
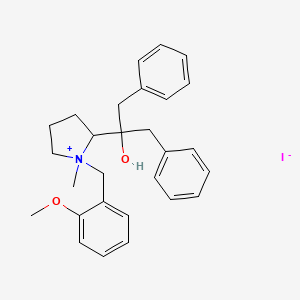
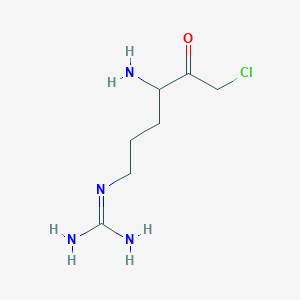
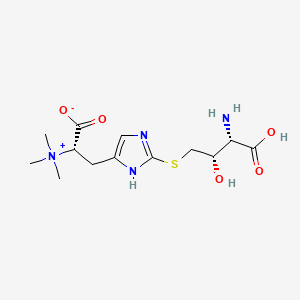

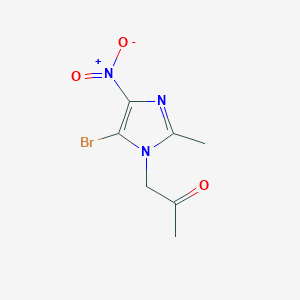
![N,N'-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide}](/img/structure/B14440302.png)
![2,2-Dichloro-N-[2-(methoxyimino)ethyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B14440316.png)


![({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile](/img/structure/B14440325.png)
